N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride
Overview
Description
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with methoxy and dimethyl groups
Mechanism of Action
Target of Action
The primary target of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride is the proton pump . This compound acts as a proton pump inhibitor , reducing acid secretion through inhibition of the H+/K+ ATPase in gastric parietal cells .
Mode of Action
this compound interacts with its target, the proton pump, by irreversibly binding to cysteines in the pump . This binding inhibits the pump’s function, leading to a decrease in acid secretion .
Biochemical Pathways
The action of this compound affects the biochemical pathway of acid production in the stomach. By inhibiting the proton pump, it disrupts the balance of hydrogen and potassium ions, reducing the production of gastric acid . This can have downstream effects on digestion and absorption of nutrients.
Pharmacokinetics
As a proton pump inhibitor, it is likely to be absorbed in the stomach and distributed throughout the body to reach its target . Its impact on bioavailability would depend on factors such as dosage and individual patient characteristics.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in gastric acid secretion . This can lead to an increase in gastric pH, potentially affecting the digestion and absorption of certain nutrients and medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring with the desired substituents. The methoxy and dimethyl groups are introduced through specific reactions such as methylation and methoxylation. The final step involves the formation of the amine group and its subsequent conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 4-methoxyphenethylamine
- Bromomethyl methyl ether
- Various alkylamines and their derivatives
Uniqueness
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-9(2)6-14-8-12-11(4)13(16-5)10(3)7-15-12;;/h7,9,14H,6,8H2,1-5H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELJNVBMEYMYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CNCC(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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